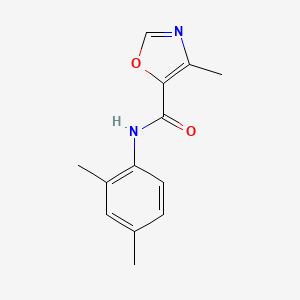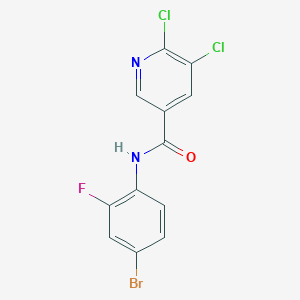![molecular formula C14H17ClN2O B2644322 N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide CAS No. 2411278-15-2](/img/structure/B2644322.png)
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide, also known as CMY-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMY-2 is a member of the ynamide family, which is a class of compounds known for their unique chemical properties and diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been shown to bind to the ribosome, which is the site of protein synthesis in cells. This binding results in the inhibition of protein synthesis, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to induce apoptosis, which is a form of programmed cell death. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and cancer cells. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have low toxicity, which makes it a safer alternative to other compounds with similar activity.
One of the limitations of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
Orientations Futures
There are a number of future directions for research on N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. One area of research could be the development of new antibiotics based on the structure of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Another area of research could be the development of new antifungal and antiviral drugs based on the activity of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Additionally, more research is needed to understand the mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide and its potential applications in living organisms.
Méthodes De Synthèse
The synthesis of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide involves the reaction of 3-chloro-N-methylaniline with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then reacted with N-methyl-2-butyne-1,4-diamine to yield N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. This synthesis method has been optimized to yield high purity N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide with a good yield.
Applications De Recherche Scientifique
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a wide range of potential applications in scientific research. It has been shown to have antibacterial properties, which makes it a promising candidate for the development of new antibiotics. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to have antitumor properties, which makes it a potential candidate for cancer research. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have antifungal and antiviral properties, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
Propriétés
IUPAC Name |
N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-6-14(18)17(3)10-9-16(2)13-8-5-7-12(15)11-13/h5,7-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOKNYDMPXBXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CCN(C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)

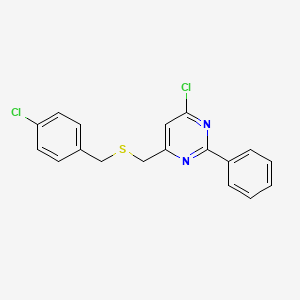
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
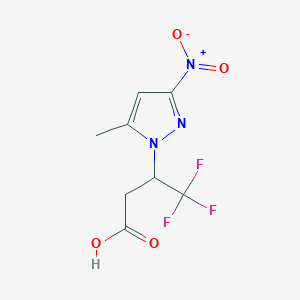
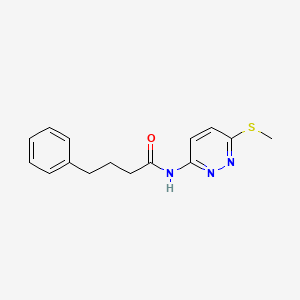
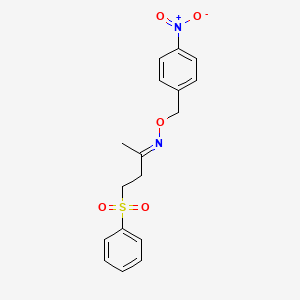

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

